Cas no 1443326-28-0 (3,5-Dimethyl-4-fluorothiophenol)

3,5-Dimethyl-4-fluorothiophenol 化学的及び物理的性質
名前と識別子
-
- 3,5-Dimethyl-4-fluorothiophenol
- 4-Fluoro-3,5-dimethylbenzenethiol
-
- MDL: MFCD23143125
- インチ: 1S/C8H9FS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
- InChIKey: LXTXFUXEFFNJHF-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(C)C(=C(C)C=1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 104
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 1
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 214.7±35.0 °C at 760 mmHg
- フラッシュポイント: 82.5±14.2 °C
- じょうきあつ: 0.2±0.4 mmHg at 25°C
3,5-Dimethyl-4-fluorothiophenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,5-Dimethyl-4-fluorothiophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010009883-500mg |
3,5-Dimethyl-4-fluorothiophenol |
1443326-28-0 | 97% | 500mg |
798.70 USD | 2021-07-29 | |
Alichem | A010009883-250mg |
3,5-Dimethyl-4-fluorothiophenol |
1443326-28-0 | 97% | 250mg |
504.00 USD | 2021-07-29 | |
abcr | AB435060-1 g |
3,5-Dimethyl-4-fluorothiophenol; . |
1443326-28-0 | 1g |
€594.40 | 2023-06-16 | ||
Alichem | A010009883-1g |
3,5-Dimethyl-4-fluorothiophenol |
1443326-28-0 | 97% | 1g |
1,564.50 USD | 2021-07-29 | |
abcr | AB435060-5 g |
3,5-Dimethyl-4-fluorothiophenol; . |
1443326-28-0 | 5g |
€1373.40 | 2023-06-16 | ||
abcr | AB435060-5g |
3,5-Dimethyl-4-fluorothiophenol; . |
1443326-28-0 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB435060-1g |
3,5-Dimethyl-4-fluorothiophenol; . |
1443326-28-0 | 1g |
€1621.70 | 2025-02-21 |
3,5-Dimethyl-4-fluorothiophenol 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3,5-Dimethyl-4-fluorothiophenolに関する追加情報
Comprehensive Analysis of 3,5-Dimethyl-4-fluorothiophenol (CAS No. 1443326-28-0): Properties, Applications, and Industry Trends
3,5-Dimethyl-4-fluorothiophenol (CAS 1443326-28-0) is a fluorinated aromatic thiol compound gaining significant attention in pharmaceutical intermediates and specialty chemical synthesis. With the rising demand for fluorinated building blocks in drug discovery, this compound's unique electron-withdrawing fluorine and steric effects make it invaluable for designing bioactive molecules. Recent studies highlight its role in optimizing metabolic stability and binding affinity in kinase inhibitors—a hot topic in oncology research.
The structural features of CAS 1443326-28-0 include a thiophenol core substituted with two methyl groups at the 3,5-positions and a fluorine at the 4-position. This arrangement enhances its reactivity in cross-coupling reactions, particularly in palladium-catalyzed processes widely used in API manufacturing. Industry reports indicate a 22% annual growth in fluorinated thiol applications, driven by their use in proteolysis-targeting chimeras (PROTACs)—an emerging therapeutic modality.
From a synthetic chemistry perspective, 3,5-dimethyl-4-fluorothiophenol serves as a versatile precursor for heterocyclic compounds. Its nucleophilic thiol group enables efficient construction of sulfur-containing scaffolds, addressing the pharmaceutical industry's need for three-dimensional molecular complexity. Analytical data (HPLC purity >98%) and detailed spectroscopic characterization (1H/13C NMR, MS) are critical for quality control, as emphasized in recent ICH Q3D guidelines for elemental impurities.
Environmental and regulatory considerations for 1443326-28-0 align with green chemistry principles. The compound's low bioaccumulation potential (logP ~2.8) and compatibility with continuous flow chemistry systems make it suitable for sustainable production. Patent analyses reveal increasing use in OLED materials, where its electron transport properties enhance device efficiency—a key focus area for energy-saving technologies.
Storage and handling protocols for this compound prioritize stability, recommending argon atmosphere protection due to the thiol group's oxidation sensitivity. Thermal analysis (DSC) shows decomposition above 180°C, informing safe processing conditions. These technical insights respond to frequent search queries about fluorophenol derivatives stability and handling air-sensitive reagents in organic synthesis forums.
Market intelligence suggests expanding applications of 3,5-dimethyl-4-fluorothiophenol in agrochemicals, particularly for developing next-generation fungicides with improved environmental profiles. Its meta-substitution pattern provides steric advantages in target binding, a strategy mirrored in recent SDHI fungicide innovations. This connects with trending searches on sustainable crop protection solutions.
For researchers exploring structure-activity relationships (SAR), this compound offers valuable steric and electronic tuning capabilities. Computational chemistry studies demonstrate how the 4-fluoro group influences molecular dipole moments—a parameter increasingly important in CNS drug design to optimize blood-brain barrier penetration.
Quality standards for CAS 1443326-28-0 typically specify ≤0.5% dimer impurities (disulfide formation) by HPLC, addressing a common challenge in thiol chemistry. Advanced purification techniques like preparative SFC are being adopted to meet stringent requirements for chiral derivatives synthesis—another rapidly growing research area.
In material science, the compound's self-assembled monolayers (SAMs) on gold surfaces show promise for biosensor applications, with recent publications highlighting its surface modification efficiency. This aligns with nanotechnology trends and frequent searches on molecular interface engineering techniques.
Supply chain analytics indicate stable availability of 3,5-dimethyl-4-fluorothiophenol from major fine chemical suppliers, with lead times typically under 6 weeks for custom quantities. The compound's scalable synthesis route (from 2,6-dimethyl-4-fluorobromobenzene via metal-halogen exchange) supports reliable production—a crucial factor for medicinal chemistry projects requiring structure-activity relationship exploration.
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